

# An In-depth Technical Guide to Ethynylcyclopentane

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## Compound of Interest

Compound Name: Cyclopentylacetylene

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For professionals in the fields of chemical research and drug development, a thorough understanding of reactive intermediates and building blocks is paramount.

Ethynylcyclopentane, a versatile cyclic alkyne, presents a unique combination of steric and electronic properties that make it a valuable synthon in organic chemistry. This guide provides a detailed overview of its nomenclature, physicochemical properties, and synthetic applications.

## Nomenclature and Identification

The standardized nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is ethynylcyclopentane.[1][2][3] It is also commonly referred to by its synonyms, which include **Cyclopentylacetylene** and Cyclopentylethyne.[2][4]

## Physicochemical Properties

A summary of the key quantitative data for ethynylcyclopentane is presented in the table below, facilitating easy reference and comparison.

Property	Value	Source
IUPAC Name	ethynylcyclopentane	[1][2][3]
Synonyms	Cyclopentylacetylene, Cyclopentylethyne	[2][4]
CAS Number	930-51-8	[1][2][4]
Molecular Formula	C7H10	[1][2][4]
Molecular Weight	94.16 g/mol	[1][3]
Density	0.812 g/mL at 25°C	[4]
Boiling Point	107-109°C	[4]
Refractive Index	n <sub>20/D</sub> 1.432	[4]
Flash Point	34 °F	[4]
SMILES	<chem>C#CC1CCCC1</chem>	[1][2][3]
InChI Key	TXVJSWLZYQMWPC- UHFFFAOYSA-N	[2][3]

## Experimental Protocols

While specific protocols for the direct synthesis of ethynylcyclopentane are not detailed in the provided context, a highly relevant experimental procedure is the synthesis of its precursor, 1-ethynylcyclopentan-1-ol, via the enantioselective alkylation of cyclopentanone. This reaction provides critical insight into the formation of the ethynyl-cyclopentyl bond.

### Synthesis of 1-Ethynylcyclopentan-1-ol[5]

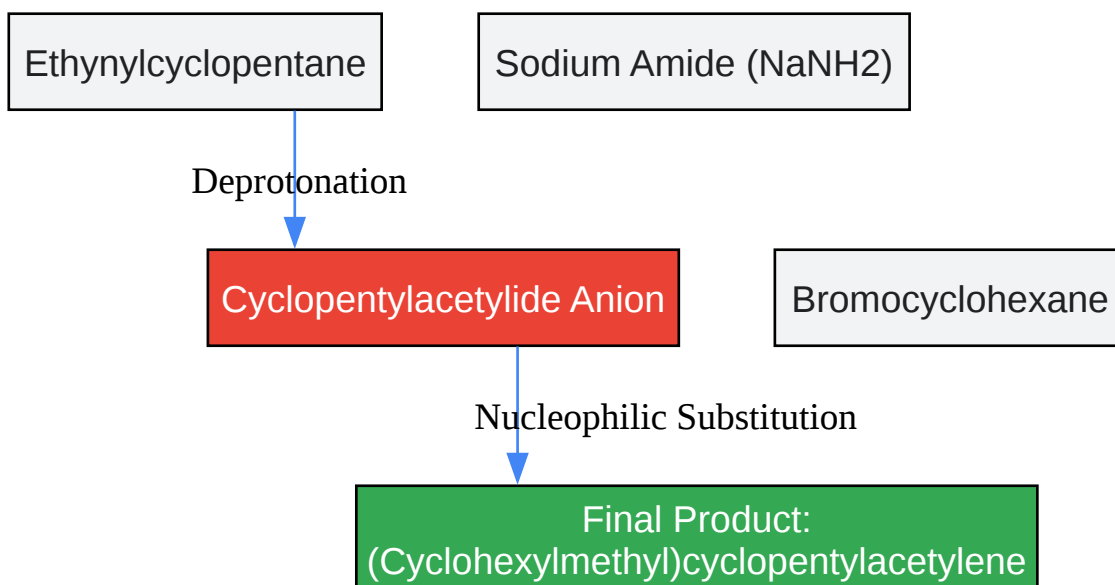
- **Objective:** To synthesize 1-ethynylcyclopentan-1-ol through the enantioselective addition of acetylene to cyclopentanone.
- **Catalytic System:** A complex of Zn(OTf)<sub>2</sub> and TBAF·3H<sub>2</sub>O is employed as the catalyst.
- **Reagents and Stoichiometry:**

- Cyclopentanone
- Acetylene (Molar ratio of acetylene to cyclopentanone is 2:1)
- Zn(OTf)<sub>2</sub>/TBAF·3H<sub>2</sub>O catalytic system (0.05 mol with respect to starting materials)
- Solvent: Acetonitrile (MeCN)
- Procedure:
  - The reaction is conducted in a medium of acetonitrile.
  - The temperature is maintained at -10 °C.
  - The reaction is allowed to proceed for a duration of 120 minutes.
- Subsequent Reactions: The resulting 1-ethynylcyclopentan-1-ol can undergo further reactions, such as oxidative homolytic dimerization and Sonogashira-type C–C cross-coupling with benzyl chloride.<sup>[5]</sup>

## Synthetic Utility and Reaction Pathways

Ethynylcyclopentane is a valuable starting material in various organic syntheses. The terminal alkyne group is particularly reactive, allowing for a range of chemical transformations. A common application involves the deprotonation of the terminal alkyne to form a potent nucleophile, which can then be used in carbon-carbon bond-forming reactions.

One such exemplary pathway is its reaction with sodium amide (NaNH<sub>2</sub>) to form the corresponding acetylide, followed by nucleophilic substitution with an alkyl halide, such as bromocyclohexane.<sup>[6]</sup> This two-step process is a fundamental method for the alkylation of terminal alkynes.



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## References

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